Primaquine phosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Radical Cure for Malaria

Malaria parasites can remain dormant in the liver after a blood infection is cleared. Primaquine phosphate is the only drug effective against these dormant liver stages (hypnozoites) of Plasmodium vivax and Plasmodium ovale, the malaria parasites responsible for relapses []. This makes it crucial for achieving a radical cure, preventing future relapses and reducing transmission.

Research is underway to optimize primaquine phosphate dosing regimens to ensure eradication of hypnozoites while minimizing side effects [].

Combination Therapies

Primaquine phosphate is increasingly being investigated in combination with other antimalarial drugs. This approach aims to:

- Enhance efficacy: Combining primaquine phosphate with faster-acting blood schizonticides can shorten treatment duration and potentially reduce the emergence of drug resistance [].

- Reduce emergence of resistance: Primaquine phosphate, when used alone, can select for parasite strains resistant to the drug. Combining it with other drugs can lessen this selection pressure [].

Scientific studies are evaluating various combinations to find the most effective and well-tolerated regimens for different malaria types and patient populations.

Improving Drug Delivery

Primaquine phosphate can cause side effects, particularly in individuals with a specific genetic enzyme deficiency (G6PD deficiency). Research is exploring alternative drug delivery methods to improve targeting and reduce systemic exposure, potentially lowering the risk of side effects [].

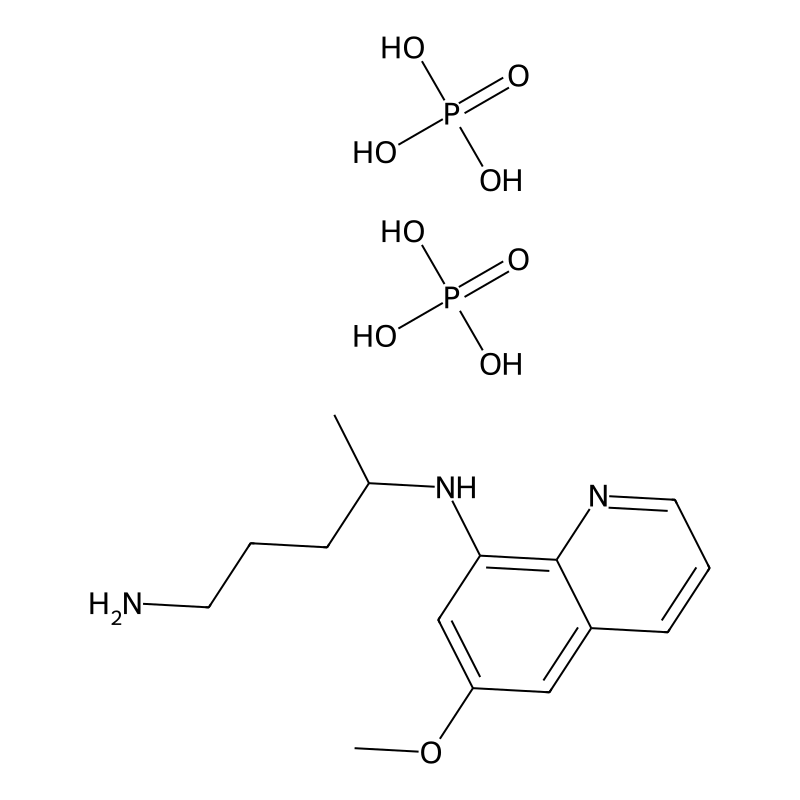

Primaquine phosphate is a synthetic compound classified as an aminoquinoline, primarily used for its potent antimalarial properties. Its chemical structure is denoted as 8-[(4-amino-1-methylbutyl) amino]-6-methoxyquinoline phosphate. This compound is particularly effective in producing a radical cure and preventing relapse of Plasmodium vivax and Plasmodium ovale malaria after treatment with a blood schizontocide. It is also employed to prevent the transmission of Plasmodium falciparum malaria in individuals returning from endemic areas .

- PQP can cause hemolytic anemia in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency, a genetic condition affecting red blood cells []. G6PD testing is crucial before administering PQP [].

- Other potential side effects include abdominal pain, nausea, vomiting, and methemoglobinemia (a condition affecting oxygen transport in the blood) [].

- PQP is contraindicated in pregnant and breastfeeding women due to potential harm to the fetus or infant [].

The primary mechanism of action for primaquine phosphate involves its metabolism into reactive metabolites that exert antimalarial effects. Upon administration, primaquine is rapidly absorbed and extensively metabolized in the liver, primarily by cytochrome P450 enzymes, particularly the CYP2D6 isoform. The major metabolites include carboxyprimaquine and 5-hydroxyprimaquine, with the latter being associated with its therapeutic efficacy against liver stages of malaria parasites . The generation of reactive oxygen species through these metabolites contributes to its antimalarial activity and can also lead to hemolytic anemia in individuals with glucose-6-phosphate dehydrogenase deficiency .

The synthesis of primaquine phosphate involves several steps starting from 6-methoxyquinoline. The process typically includes:

- Formation of the Aminoquinoline Structure: The initial reaction involves the alkylation of 6-methoxyquinoline with a suitable amine to introduce the amino group.

- Phosphorylation: The resulting aminoquinoline is then treated with phosphoric acid or other phosphorus-containing reagents to yield primaquine phosphate.

- Purification: The final product undergoes purification processes such as crystallization or chromatography to achieve the desired purity and yield.

This synthetic pathway ensures that primaquine phosphate retains its pharmacological properties while minimizing impurities that could affect efficacy or safety .

Primaquine phosphate is primarily utilized in:

- Radical Cure of Malaria: It is indicated for the radical cure of P. vivax and P. ovale malaria, preventing relapse after initial treatment with blood schizontocides like chloroquine.

- Prevention of Transmission: It helps prevent the transmission of P. falciparum malaria by targeting gametocytes in individuals returning from endemic regions.

- Research: Ongoing studies are investigating its mechanisms of action, potential new therapeutic applications, and strategies to mitigate its side effects, particularly in populations with glucose-6-phosphate dehydrogenase deficiency .

Interaction studies have shown that primaquine phosphate can interact with various drugs metabolized by cytochrome P450 enzymes, particularly CYP2D6. Inhibition or genetic polymorphisms affecting this enzyme can alter the metabolism of primaquine, potentially leading to increased toxicity or reduced efficacy. Additionally, concomitant use with other medications that affect redox states may exacerbate side effects like methemoglobinemia or hemolytic anemia .

Several compounds share structural similarities or therapeutic applications with primaquine phosphate. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Main Use | Unique Features |

|---|---|---|---|

| Chloroquine | 4-aminoquinoline | Blood schizontocide for malaria | Primarily targets erythrocytic forms; less effective against liver stages. |

| Tafenoquine | 8-aminoquinoline | Radical cure for P. vivax malaria | Longer half-life than primaquine; less frequent dosing required. |

| Atovaquone | Hydroxy-1,2-naphthoquinone | Antimalarial; also used for Pneumocystis pneumonia | Acts on mitochondrial electron transport chain; distinct mechanism from primaquine. |

| Mefloquine | Quinoline | Blood schizontocide | Effective against multidrug-resistant strains; different pharmacokinetic profile compared to primaquine. |

Primaquine phosphate remains unique due to its specific action on liver stages and gametocytes, making it essential for comprehensive malaria treatment strategies .

Chemical Formula (C15H27N3O9P2) and Molecular Weight

Primaquine phosphate, also known as primaquine diphosphate, possesses the molecular formula C15H27N3O9P2 [1]. This formulation represents the combination of primaquine base (C15H21N3O) with two phosphoric acid molecules (2H3PO4) [2] [3]. The molecular weight of primaquine phosphate is 455.34 g/mol [2] [4] [5], with the exact mass being 455.122253457 g/mol [2].

The compound is composed of a primaquine base molecule complexed with two phosphate groups, forming the diphosphate salt. This salt formation significantly enhances the water solubility of the compound compared to the free base form. Each tablet of primaquine phosphate typically contains 26.3 mg of primaquine phosphate, which is equivalent to 15 mg of primaquine base [6] [5].

Structural Characteristics of the 8-Aminoquinoline Scaffold

Primaquine phosphate belongs to the 8-aminoquinoline class of antimalarial compounds . The structural foundation consists of a quinoline ring system with an amino group positioned at the 8th carbon, creating the characteristic 8-aminoquinoline scaffold . This scaffold is fundamental to the antimalarial activity of the compound.

The quinoline ring system consists of a benzene ring fused to a pyridine ring, forming a bicyclic aromatic structure. The quinoline core contains a methoxy group at the 6-position and an 8-aminoalkylamino side chain [8] [2]. The side chain consists of a pentane-1,4-diamine moiety, where the 4-amino group is substituted with the quinoline ring system [8]. This specific arrangement creates the complete structure: N-(6-methoxyquinolin-8-yl)pentane-1,4-diamine [1] [8].

The 8-aminoquinoline scaffold is characterized by its planar aromatic quinoline system, which allows for various intermolecular interactions including π-π stacking and hydrogen bonding capabilities [9]. The amino group at the 8-position provides a site for hydrogen bonding and contributes to the compound's binding affinity to biological targets.

Physical Properties

Solubility and Dissolution Parameters

Primaquine phosphate demonstrates excellent aqueous solubility characteristics. According to pharmacopoeial standards, the compound is classified as "soluble" in water [10]. Quantitative solubility studies have determined a water solubility of 66.67 mg/mL at 25°C [10]. The intrinsic solubility, expressed as negative log So, is 2.77 ± 0.03 at 25°C [10].

| pH Value | Concentration (mg/mL) | Dose/Solubility Ratio (mL) |

|---|---|---|

| 1.0 | 9.3744 | <2.81 |

| 1.2 | 8.3414 | <3.15 |

| 4.5 | 9.8859 | <2.66 |

| 6.8 | 10.8634 | <2.42 |

| 7.5 | 11.5413 | <2.28 |

The pH-dependent solubility studies conducted at 37°C demonstrate that primaquine phosphate maintains high solubility across a wide pH range from 1.0 to 7.5 [10]. The dose-solubility ratio calculations, based on the highest recommended dose strength of 26.3 mg primaquine phosphate, show ratios well below 3.15 mL across all tested pH values, qualifying the compound as "highly soluble" according to Biopharmaceutical Classification System guidelines [10].

A 10 mg/mL aqueous solution of primaquine phosphate exhibits acidic properties with a pH range of 2.5-3.5 [10]. The compound also demonstrates solubility in organic solvents, with reported solubility of approximately 10 mg/mL in dimethyl sulfoxide and 0.5 mg/mL in dimethyl formamide [11].

Stability Characteristics and Degradation Pathways

Primaquine phosphate exhibits stability under normal temperature and pressure conditions [4]. The compound has a melting point range of 205-206°C with decomposition [12] [4] [13], indicating thermal degradation at elevated temperatures. The decomposition temperature characteristics suggest that the compound undergoes structural breakdown rather than simple melting at its reported melting point.

Storage recommendations indicate that primaquine phosphate should be maintained at 2-8°C for optimal stability [12]. The compound demonstrates incompatibility with strong oxidizing agents [12] [4], which can lead to accelerated degradation. Under forced degradation conditions, various degradation pathways have been identified for related aminoquinoline compounds, including oxidative degradation, hydrolysis, and photodegradation [14] [15].

Stability profiling studies on similar antimalarial compounds have identified multiple degradation products under stress conditions. Oxidative conditions typically lead to the formation of hydroxylated metabolites and ring-opened products [14]. The compound's stability profile indicates that it should be protected from exposure to strong oxidizing environments and stored under controlled temperature conditions to maintain pharmaceutical integrity.

Physicochemical Properties

Primaquine phosphate presents as an orange-red crystalline solid [16] [12] with characteristic physicochemical properties that influence its pharmaceutical behavior. The compound exhibits moderate water solubility, with literature reports indicating solubility values that classify it as moderately soluble in aqueous media [12] [4].

| Property | Value | Reference Method |

|---|---|---|

| Melting Point | 205-206°C (dec.) | Literature |

| Boiling Point | 451.1°C at 760 mmHg | Calculated |

| Flash Point | 226.6°C | Calculated |

| Density | Not available | - |

| Refractive Index | 1.5600 (estimate) | Calculated |

The partition coefficient values for primaquine (the base form) vary in literature reports, with log P (octanol-water) values ranging from 2.1 to 3.2 [10]. These variations likely result from different experimental methodologies and conditions. Computational predictions using fragmentation methods yield log P values of 2.6 and 1.47 [10], indicating moderate lipophilicity characteristics.

The compound demonstrates favorable hydrogen bonding characteristics with 8 hydrogen bond donors and 12 hydrogen bond acceptors [17]. The rotatable bond count of 6 indicates moderate molecular flexibility [17]. The topological polar surface area is calculated as 216 Ų [17], which influences the compound's membrane permeability characteristics.

Stereochemistry

Chiral Carbon and Stereoisomers

Primaquine phosphate contains a chiral carbon center located within the diamine side chain [10] [16]. This stereogenic carbon is positioned at the 4-carbon of the pentane chain, where the amino group connects to the quinoline ring system. The presence of this asymmetric carbon center confers stereoisomeric properties to the molecule, as the carbon is bonded to four different substituents: a hydrogen atom, an amino group, a methyl group, and the remaining portion of the alkyl chain.

The chiral center creates two possible spatial arrangements of the molecular structure, resulting in non-superimposable mirror images. This stereochemical feature is significant because different enantiomers of the same compound can exhibit distinct pharmacological, metabolic, and toxicological properties [18] [19]. The stereochemistry influences how the molecule interacts with biological targets, enzymes, and receptor sites.

In pharmaceutical applications, the recognition of chirality has become increasingly important for drug development and regulatory approval processes [20]. The stereochemical configuration affects not only the therapeutic efficacy but also the metabolic pathways and safety profiles of the compound.

R(+) and S(-) Enantiomers in the Racemic Mixture

Primaquine phosphate exists as both R(+) and S(-) enantiomers, but commercial preparations contain only the racemic mixture in a 50:50 ratio [10] [18] [19] [16]. The racemic formulation means that pharmaceutical products contain equal amounts of both enantiomers, designated as (+)-S-primaquine and (-)-R-primaquine based on their optical rotation properties and absolute configuration [18] [19].

| Enantiomer | Configuration | Metabolic Pathway | Primary Metabolite |

|---|---|---|---|

| (+)-S-primaquine | S-configuration | Phase II conjugation | PQ-N-carbamoyl glucuronide |

| (-)-R-primaquine | R-configuration | Oxidative deamination | Carboxyprimaquine |

The two enantiomers demonstrate markedly different metabolic profiles in human subjects [18]. The (-)-R-enantiomer preferentially undergoes conversion to carboxyprimaquine through monoamine oxidase-mediated oxidation of the terminal primary amine group [18] [19]. This metabolite represents the major circulating metabolite and appears at concentrations many-fold higher than the parent drug.

In contrast, the (+)-S-enantiomer primarily undergoes Phase II metabolism to form PQ-N-carbamoyl glucuronide through N-carbamoylation and glucuronidation pathways [18]. This metabolic pathway is relatively uncommon but represents the predominant clearance mechanism for the S-enantiomer. The differential metabolism results in distinct pharmacokinetic profiles for each enantiomer.

Studies have shown that the (+)-S-primaquine exhibits a lower apparent volume of distribution (126 L) compared to (-)-R-primaquine (160 L) [19]. Similarly, the oral clearance of (+)-S-primaquine (12.5 L/h) is approximately 2-fold lower than that of (-)-R-primaquine (23.1 L/h) [19]. These pharmacokinetic differences translate to higher systemic exposure for the S-enantiomer compared to the R-enantiomer when administered as the racemic mixture.

Structure-Activity Relationships

The structure-activity relationships of primaquine phosphate within the 8-aminoquinoline class reveal critical molecular features that determine antimalarial efficacy and biological activity . The quinoline ring system serves as the pharmacophoric core, with specific substitution patterns essential for activity against malaria parasites.

The methoxy group at the 6-position of the quinoline ring is crucial for antimalarial activity . This electron-donating substituent influences the electronic properties of the aromatic system and affects binding interactions with biological targets. Studies on 8-aminoquinoline derivatives have demonstrated that modifications to the 5th position, particularly alkoxy or aryloxy substitutions, significantly enhance schizontocidal activity .

The 8-aminoalkylamino side chain represents another critical structural element for biological activity . The length and substitution pattern of this side chain influence both efficacy and toxicity profiles. The specific pentane-1,4-diamine structure in primaquine provides optimal spacing between the quinoline ring and the terminal amino group, facilitating appropriate molecular interactions with parasite targets.

| Structural Feature | Impact on Activity | Biological Significance |

|---|---|---|

| Quinoline ring system | Essential pharmacophore | Target binding site |

| 6-methoxy group | Enhances potency | Electronic modulation |

| 8-amino substitution | Required for activity | Hydrogen bonding |

| Side chain length | Optimizes efficacy | Spatial orientation |

The stereochemical configuration of the chiral center significantly influences structure-activity relationships [18] [19]. The differential metabolism of the R and S enantiomers suggests that each form may contribute differently to the overall therapeutic effect. The (-)-R-enantiomer's preferential conversion to carboxyprimaquine may relate to different mechanisms of action compared to the (+)-S-enantiomer.

Research indicates that the 8-aminoquinoline scaffold facilitates the generation of reactive oxygen species through the formation of quinoneimine metabolites . This oxidative mechanism contributes to the antimalarial activity by inducing stress in parasite systems. The specific structural features of primaquine optimize this oxidative pathway while maintaining acceptable toxicity profiles in glucose-6-phosphate dehydrogenase normal individuals.

Conventional Synthetic Routes

The conventional synthesis of primaquine phosphate follows established pathways that have been developed and refined since the 1950s. The most widely documented conventional route was originally described in United States Patent 2604474, which established the foundation for industrial production of this antimalarial compound [1] [2].

The conventional synthetic approach employs a multi-step process beginning with the reaction of 1,4-dibromopentane with potassium phthalimide in boiling acetone to form the key intermediate N-(4-bromopentyl)phthalimide [2] [1]. This reaction follows the Gabriel synthesis mechanism, where the phthalimide anion acts as a nucleophile attacking the primary alkyl halide. The reaction typically proceeds under reflux conditions in acetone for several hours, achieving yields ranging from 60-77% [3] [4].

The process continues with the coupling of N-(4-bromopentyl)phthalimide with 6-methoxy-8-aminoquinoline, which is synthesized separately through reduction of the corresponding nitro compound [2]. This coupling reaction is typically conducted in N,N-dimethylformamide or similar polar aprotic solvents under basic conditions. The resulting N-alkylated quinoline intermediate is then subjected to hydrazine treatment following the Ing-Manske procedure to remove the phthalimide protecting group and liberate the primary amine [1] [5].

The final step involves treatment with phosphoric acid to form the diphosphate salt, resulting in primaquine phosphate as an orange-red crystalline powder [6] [7]. This conventional route has been successfully scaled for industrial production and remains the basis for most commercial manufacturing processes worldwide.

Modern Synthesis Methodologies

Modern synthetic methodologies for primaquine phosphate have focused on improving efficiency, reducing environmental impact, and enhancing product quality. Recent patent literature describes several innovative approaches that address limitations of conventional methods [8] [9].

Chinese Patent CN103396360A describes an improved synthetic route that utilizes common industrial raw materials and achieves faster production compared to traditional methods [8]. This approach employs a three-step synthetic route involving Mannich reactions and substitution with 4,7-dichloroquinoline, demonstrating superior yields and reduced reaction times compared to conventional processes [10].

Modern methodologies have also incorporated advanced catalytic systems and optimized reaction conditions. The use of phase transfer catalysts, particularly quaternary phosphonium salts such as trityl phosphonium chloride and triphenylethyl phosphonium chloride, has significantly improved reaction efficiency in the Gabriel synthesis step [3]. These catalysts facilitate solid-liquid two-phase reactions and can increase ultimate yields while reducing reaction times.

Another significant advancement involves the implementation of continuous flow chemistry principles, allowing for better temperature control and more consistent product quality. Modern synthetic routes also employ improved purification techniques, including advanced crystallization methods and chromatographic separations that enhance final product purity [11] .

Process analytical technology has been integrated into modern synthesis methodologies, enabling real-time monitoring of reaction progress through in-process HPLC analysis [13]. This approach allows for precise control of reaction endpoints and immediate detection of impurity formation, resulting in more consistent batch-to-batch quality.

Intermediate Compounds in Synthesis

The synthesis of primaquine phosphate involves several critical intermediate compounds that determine the overall success and efficiency of the manufacturing process. Each intermediate serves a specific role in the synthetic pathway and requires careful control of reaction conditions to ensure optimal yields and purity [3] [14].

The primary intermediates include N-(4-bromopentyl)phthalimide, 5-(phthaloylimino)-1-pentene, 6-methoxy-8-aminoquinoline, and various quinoline derivatives that are formed during the synthetic sequence [3] [15]. These compounds must be synthesized with high purity to prevent carry-forward of impurities that could affect the final product quality.

Quality control of intermediate compounds involves comprehensive analytical testing including HPLC purity analysis, nuclear magnetic resonance spectroscopy for structural confirmation, and mass spectrometry for molecular weight verification [16] [11]. Residual solvent analysis is particularly important for intermediates that may retain traces of reaction solvents such as N,N-dimethylformamide or acetone.

N-(4-bromopentyl)phthalimide as Key Intermediate

N-(4-bromopentyl)phthalimide represents the most critical intermediate in primaquine phosphate synthesis, serving as the key building block that determines the stereochemistry and substitution pattern of the final product [3] [17]. This compound is synthesized through the Gabriel reaction between potassium phthalimide and 1,4-dibromopentane, with the molecular formula C₁₃H₁₄BrNO₂ and molecular weight of 296.16 g/mol [17].

The synthesis of this intermediate requires careful optimization of reaction conditions to achieve maximum yield and purity. Chinese Patent CN106008314 describes an improved synthetic method that employs 5-chloro-1-pentene and potassium phthalimide in a condensation reaction under the presence of quaternary phosphonium salt phase transfer catalysts and polymerization inhibitors [3]. The reaction is conducted in intensive polar solvents such as N,N-dimethylformamide or hexamethylphosphoramide, with catalyst loadings of 0.5-5% relative to potassium phthalimide mass [3].

The mechanism involves nucleophilic substitution where the phthalimide anion attacks the alkyl halide, forming the N-alkylated product. The reaction follows either SN1 or SN2 mechanisms depending on solvent choice, with intensive polar solvents accelerating the displacement reaction [3]. Phase transfer catalysts, particularly trityl phosphonium chloride, triphenylmethylphosphonium bromide, and triphenylethyl phosphonium chloride, demonstrate superior catalytic performance compared to quaternary ammonium salts [3].

Quality specifications for N-(4-bromopentyl)phthalimide include purity levels exceeding 95% by HPLC analysis, with related substance limits typically set below 2.0% total [18]. The compound serves as an antimalarial intermediate and must meet stringent quality standards to ensure the efficacy and safety of the final primaquine phosphate product [19].

Quality Control Parameters in Synthesis

Quality control parameters for primaquine phosphate synthesis encompass a comprehensive range of analytical tests and specifications that ensure product safety, efficacy, and regulatory compliance. These parameters are established based on pharmacopeial standards and regulatory guidance from agencies such as the FDA, EMA, and WHO [6] [20].

The primary quality control parameters include purity determination by high-performance liquid chromatography, with specifications typically requiring ≥98.0% purity for the final product [21] . Related substances analysis employs gradient HPLC methods to identify and quantify impurities, with total impurity limits generally set at ≤2.0% [22] [23]. Individual unknown impurities are typically limited to ≤0.1%, while identified impurities may have specific limits based on their toxicological profiles.

Residual solvent analysis follows ICH Q3C guidelines, with particular attention to Class 2 solvents such as N,N-dimethylformamide and acetone that are commonly used in the synthesis [20]. Heavy metals testing employs inductively coupled plasma mass spectrometry or atomic absorption spectroscopy, with limits typically set at ≤20 ppm total heavy metals [20]. Moisture content determination utilizes Karl Fischer titration, with specifications generally requiring ≤0.5% water content [6].

Physical characterization includes particle size distribution analysis using laser diffraction techniques, which affects dissolution properties and bioavailability [20]. Crystalline form identification employs X-ray powder diffraction to confirm the correct polymorphic form and detect any undesirable solid-state changes during processing [6]. Dissolution testing follows USP methodologies, with specifications requiring >85% drug release within 30 minutes in standard dissolution media [24] [20].

Microbiological testing includes total aerobic microbial count, total combined yeasts and molds, and absence of specified microorganisms such as Escherichia coli and Salmonella species [6]. Endotoxin testing may be required depending on the intended route of administration and regulatory requirements.

Green Chemistry Approaches to Primaquine Synthesis

Green chemistry approaches to primaquine phosphate synthesis focus on reducing environmental impact, minimizing waste generation, and improving process sustainability while maintaining product quality and economic viability [13] [25]. These methodologies align with the twelve principles of green chemistry and address growing regulatory and commercial demands for environmentally responsible pharmaceutical manufacturing.

One significant green chemistry advancement involves solvent selection and recovery systems. Traditional syntheses often employ large volumes of organic solvents such as acetone, N,N-dimethylformamide, and dichloromethane [3]. Modern green approaches emphasize solvent recycling, with recovery rates exceeding 90% for major process solvents [25]. Alternative solvent systems, including water-based reactions and ionic liquids, have been investigated to reduce reliance on volatile organic compounds.

Catalytic improvements represent another major area of green chemistry innovation. The development of more efficient phase transfer catalysts has reduced catalyst loadings while maintaining or improving reaction yields [3]. Recyclable catalysts and heterogeneous catalytic systems minimize catalyst waste and simplify product purification procedures.

Process intensification techniques, including microreactor technology and continuous flow processing, offer significant advantages in terms of energy efficiency and waste reduction [25]. These approaches enable better heat and mass transfer, leading to reduced reaction times and improved selectivity. The E-factor (mass of waste per mass of product) for green chemistry routes can be reduced to 17 compared to traditional processes with E-factors of 69 [25].

Atom economy considerations have led to the development of synthetic routes that maximize the incorporation of starting materials into the final product. Protection-deprotection strategies have been minimized where possible, and one-pot multi-step reactions have been developed to reduce intermediate isolation and purification requirements [25]. These approaches significantly reduce overall process mass intensity and improve sustainability metrics.

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Related CAS

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Livertox Summary

Drug Classes

Pharmacology

MeSH Pharmacological Classification

Pictograms

Acute Toxic

Other CAS

Use Classification

Dates

2: Rajera R, Nagpal K, Singh SK, Mishra DN. Toxicological study of the primaquine

3: Nair A, Abrahamsson B, Barends DM, Groot DW, Kopp S, Polli JE, Shah VP,

4: Shah PP, Mashru RC. Formulation and evaluation of taste masked oral

5: Bhadra D, Yadav AK, Bhadra S, Jain NK. Glycodendrimeric nanoparticulate

6: Holfels E, McAuley J, Mack D, Milhous WK, McLeod R. In vitro effects of

7: Stewart NP, de Vos AJ, McHardy N, Standfast NF. Elimination of Theileria

8: Purnell RE, Rae MC, Deuk SM. Efficacy of imidocarb diproprionate and

9: Shah PP, Mashru RC. Formulation and evaluation of primaquine phosphate

10: Dongre VG, Karmuse PP, Rao PP, Kumar A. Development and validation of UPLC

11: Long Y, Chen J, Zhang Z, Yao S. Real-time investigation of the interaction

12: Kron MA. Substandard primaquine phosphate for US Peace Corps personnel.

13: Li TL, Pang QJ, He YL, Wang P. [Study of pharmacokinetics of liver targeting

14: From the Centers for Disease Control. Availability of primaquine phosphate.

15: Stewart NP, de Vos AJ, Shiels I. Elimination of Theileria buffeli infections

16: Abou Ouf AA, Hassan SM, Metwally ME. Spectrophotometric determination of

17: Brown T. Primaquine phosphate is the drug of choice. Pediatrics. 1978

18: PRIMAQUINE phosphate, U.S.P. J Am Med Assoc. 1957 Apr 20;163(16):1480-1.